molecular formula C6H11NO3 B061222 (2S,3S)-3-Hydroxypipecolic Acid CAS No. 176019-05-9

(2S,3S)-3-Hydroxypipecolic Acid

Cat. No.: B061222
CAS No.: 176019-05-9
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-WHFBIAKZSA-N
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Description

(2S,3S)-3-Hydroxypipecolic Acid is a chiral amino acid derivative that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “(2S,3S)-3-Hydroxypipecolic Acid” is used .

Safety and Hazards

The safety and hazards associated with “(2S,3S)-3-Hydroxypipecolic Acid” would depend on its exact structure and how it’s used .

Future Directions

The future directions for research on “(2S,3S)-3-Hydroxypipecolic Acid” would likely depend on the results of initial studies on its properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Hydroxypipecolic Acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes, leveraging engineered bacteria to catalyze the reduction reactions. These processes are designed to be scalable and cost-effective, making them suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Hydroxypipecolic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-Hydroxypipecolic Acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449969
Record name (2S,3S)-3-Hydroxypipecolic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176019-05-9
Record name (2S,3S)-3-Hydroxypipecolic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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